molecular formula C22H25NO4 B367153 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione CAS No. 620932-37-8

1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione

Cat. No.: B367153
CAS No.: 620932-37-8
M. Wt: 367.4g/mol
InChI Key: ULTKLUDXBAAYRX-UHFFFAOYSA-N
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Description

1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione is a synthetic organic compound with a complex structure. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(isopentyloxy)-3-methoxybenzyl chloride with 7-methylindoline-2,3-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indoline derivatives.

Scientific Research Applications

1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an efflux pump inhibitor, enhancing the efficacy of antibiotics by preventing the efflux of drugs from bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione is unique due to its specific structural features, such as the isopentyloxy and methoxy substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-7-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)10-11-27-18-9-8-16(12-19(18)26-4)13-23-20-15(3)6-5-7-17(20)21(24)22(23)25/h5-9,12,14H,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTKLUDXBAAYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)OCCC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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